An In-depth Technical Guide to 3-(2-Thienyl)-D-alanine: Chemical Properties and Structure
An In-depth Technical Guide to 3-(2-Thienyl)-D-alanine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-D-alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. As an analogue of the essential amino acid phenylalanine, it serves as a valuable building block in peptide synthesis and as a pharmacological tool to probe biological systems. Its unique thiophene (B33073) moiety imparts distinct chemical and biological properties, leading to its investigation as a phenylalanine antagonist, and as a potential ergogenic, neuroprotective, and anti-inflammatory agent. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with 3-(2-Thienyl)-D-alanine.
Chemical Properties and Structure
The structural formula of 3-(2-Thienyl)-D-alanine features a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-thienylmethyl side chain. The "D" designation indicates the stereochemistry at the alpha-carbon.
Table 1: General and Physicochemical Properties of 3-(2-Thienyl)-D-alanine
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-(thiophen-2-yl)propanoic acid | |
| Synonyms | D-2-Thienylalanine, (R)-2-Amino-3-(thiophen-2-yl)propanoic acid, H-D-Thi-OH | |
| CAS Number | 62561-76-6 (Primary), 139-86-6 | [1][2] |
| Molecular Formula | C₇H₉NO₂S | |
| Molecular Weight | 171.22 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 275-277 °C (decomposes) | [3] |
| Solubility | Slightly soluble in water. | [4] |
| pKa | Not available |
Table 2: Spectroscopic Data for 3-(2-Thienyl)-DL-alanine
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR | Spectra available for the DL-form. | [5] |
| ¹³C NMR | Spectra available for the DL-form. | [5] |
| FTIR | Spectra available for the DL-form. | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 3-(2-Thienyl)-D-alanine are not extensively published. However, based on established methods for analogous compounds, the following methodologies can be applied.
Synthesis
A common route for the synthesis of α-amino acids is the Strecker synthesis or variations thereof. For 3-(2-Thienyl)-D-alanine, a plausible synthetic workflow is outlined below.
Methodology:
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Strecker Reaction: Thiophene-2-carboxaldehyde is reacted with sodium cyanide and ammonium (B1175870) chloride to form the corresponding α-aminonitrile.
-
Hydrolysis: The aminonitrile is then subjected to acidic or basic hydrolysis to yield the racemic mixture of DL-3-(2-Thienyl)-alanine.
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Chiral Resolution: The enantiomers are separated using either enzymatic resolution or chiral chromatography. Enzymatic resolution often employs an acylase that selectively hydrolyzes the N-acetylated L-enantiomer, allowing for the separation of the D-enantiomer.[6] Chiral HPLC with a suitable chiral stationary phase is another effective method.[7][8][9]
Purification
Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as water/ethanol mixtures. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Analysis
The structure and purity of 3-(2-Thienyl)-D-alanine can be confirmed using a variety of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of the thienyl and alanine (B10760859) moieties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the amino, carboxyl, and thiophene groups.
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Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
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Chiral HPLC: This technique is essential to determine the enantiomeric purity of the final D-alanine product.
Biological Activity and Signaling Pathways
3-(2-Thienyl)-D-alanine exhibits several biological activities, primarily stemming from its structural similarity to phenylalanine.
Phenylalanine Antagonism
As a phenylalanine antagonist, 3-(2-Thienyl)-D-alanine can competitively inhibit enzymes and transporters that recognize phenylalanine. This property is utilized in the Guthrie test for the diagnosis of phenylketonuria (PKU).[10] The mechanism involves competition for the active site of phenylalanine-metabolizing enzymes or for binding to amino acid transporters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. 3-(2-噻吩基)-DL-丙氨酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(2-Thienyl)-L-alanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
